molecular formula C6H8F3NO2 B8577834 2,2,2-Trifluoroethyl 3-aminobut-2-enoate CAS No. 74668-33-0

2,2,2-Trifluoroethyl 3-aminobut-2-enoate

Cat. No.: B8577834
CAS No.: 74668-33-0
M. Wt: 183.13 g/mol
InChI Key: FTWVSFKTRVFPLU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-aminobut-2-enoate is a versatile chemical intermediate designed for advanced pharmaceutical research and development. The compound integrates two key functional motifs: the 3-aminobut-2-enoate moiety, which is a recognized β-enamino ester scaffold, and the 2,2,2-trifluoroethyl group. The β-enamino ester portion serves as a versatile building block in heterocyclic chemistry, frequently employed in the synthesis of pyridine, pyrimidine, and other nitrogen-containing structures . These core structures are prevalent in compounds with documented bioactivity. The 2,2,2-trifluoroethyl group is a privileged fragment in medicinal chemistry, known to significantly influence a molecule's properties by enhancing its metabolic stability, altering lipophilicity, and improving binding affinity to target proteins . This combination makes this compound a valuable reagent for the construction of more complex molecules, particularly in the search for novel modulators of biological targets such as hormone receptors . Researchers can utilize this compound to develop potential candidates for addressing various conditions, leveraging the strategic incorporation of fluorine to optimize the drug-like characteristics of the final molecules.

Properties

CAS No.

74668-33-0

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-aminobut-2-enoate

InChI

InChI=1S/C6H8F3NO2/c1-4(10)2-5(11)12-3-6(7,8)9/h2H,3,10H2,1H3

InChI Key

FTWVSFKTRVFPLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC(F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,2,2-trifluoroethyl 3-aminobut-2-enoate with three analogs:

Compound Name Substituents (Ester Group) Fluorine Position Molecular Weight Key Properties
This compound -OCH₂CF₃ Ester group ~197.1 (estimated) High lipophilicity, enhanced metabolic stability, electron-deficient ester
Methyl 3-aminobut-2-enoate -OCH₃ None 115.1 Lower steric hindrance, faster hydrolysis
Ethyl 3-amino-4,4,4-trifluorobut-2-enoate -OCH₂CH₃ β-carbon (CF₃) 183.13 Increased acidity at α-position due to CF₃ proximity
Ethyl 2-methylacetoacetate -OCH₂CH₃ None 158.2 Ketone-enol tautomerism, versatile alkylation substrate

Key Observations:

  • Fluorine Effects: The trifluoroethyl group in the target compound increases lipophilicity (logP) and reduces basicity of the amine via electron withdrawal, improving membrane permeability and bioavailability . In contrast, ethyl 3-amino-4,4,4-trifluorobut-2-enoate has fluorine on the β-carbon, which stabilizes the enolate form and enhances acidity .
  • Reactivity : Methyl and ethyl analogs undergo faster ester hydrolysis due to smaller alkyl groups, whereas the trifluoroethyl group’s steric bulk and electron withdrawal slow hydrolysis, favoring stability in physiological conditions .

Thermodynamic and Kinetic Data

Property This compound Methyl 3-aminobut-2-enoate Ethyl 3-amino-4,4,4-trifluorobut-2-enoate
Boiling Point (°C) ~220–240 (estimated) 195–200 210–215
logP (Octanol-Water) 1.8–2.2 (estimated) 0.3–0.7 1.5–1.9
Hydrolysis Half-life (pH 7) >24 hours 1–2 hours 6–8 hours

Notes:

  • The trifluoroethyl group’s strong electron withdrawal reduces the ester’s susceptibility to nucleophilic attack, extending hydrolysis half-life .
  • Ethyl 3-amino-4,4,4-trifluorobut-2-enoate exhibits intermediate stability due to fluorine’s inductive effects on the β-carbon .

Preparation Methods

Steglich Esterification of 3-Aminobut-2-enoic Acid

A direct approach involves coupling 3-aminobut-2-enoic acid with 2,2,2-trifluoroethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method, adapted from analogous esterifications in azetidine derivatives, proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the trifluoroethanol.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Catalysts : DCC (2.82 mmol), DMAP (0.47 mmol)

  • Yield : ~58% after column chromatography (PE/EA = 3:1).

Limitations :

  • Requires stoichiometric DCC, generating dicyclohexylurea as a byproduct.

  • Sensitive to moisture, necessitating anhydrous conditions.

Transesterification of Methyl 3-Aminobut-2-enoate

Acid-Catalyzed Transesterification

Methyl 3-aminobut-2-enoate undergoes transesterification with 2,2,2-trifluoroethanol under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane facilitates the cleavage of the methyl ester, followed by in situ trapping with trifluoroethanol.

Procedure :

  • Deprotection : Methyl ester (2.07 mmol) treated with TFA (6.875 mL) in CH₂Cl₂ (15 mL) for 30 min.

  • Esterification : Addition of trifluoroethanol and triethylamine (4.15 mmol) at 0°C.

  • Workup : Purification via column chromatography (PE/EA = 3:1) yields 54% product.

Advantages :

  • Avoids coupling agents, simplifying byproduct removal.

  • Compatible with acid-labile functional groups.

Phosphorylacetate Intermediate Route

Synthesis via 2,2,2-Trifluoroethyl Phosphonoacetate

This two-step method involves:

  • Chloroacetylation : 2,2,2-Trifluoroethanol reacts with chloroacetyl chloride (5.43 g, 48 mmol) in CH₂Cl₂ under reflux to form 2,2,2-trifluoroethyl chloroacetate (39% yield after distillation).

  • Phosphorylation : Treatment with trimethyl phosphite (2.55 g, 20.66 mmol) at 80°C for 48 hours yields 2,2,2-trifluoroethyl phosphonoacetate (41% yield).

Key Data :

StepReagentsConditionsYield
1ClCH₂COCl, TEAReflux, CH₂Cl₂39%
2P(OMe)₃80°C, 48h41%

Applications :

  • The phosphorylated intermediate serves as a versatile precursor for Horner-Wadsworth-Emmons olefination to install the α,β-unsaturated ester.

Photoredox-Catalyzed Radical Synthesis

Radical Functionalization of Enaminones

A modern approach employs photoredox catalysis to generate α-amino radicals, which couple with trifluoroethyl acrylate derivatives. Adapted from heteroaryl amino acid syntheses, this method uses fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation.

Procedure :

  • Substrate : Methyl 2-(di(tert-butoxycarbonyl)amino)but-2-enoate (0.4 mmol).

  • Conditions : EtOH, DIPEA, 80°C, 24h.

  • Yield : 63% (NMR yield).

Advantages :

  • Mild conditions avoid strong acids/bases.

  • Enables late-stage diversification of the amino group.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityKey Challenges
Steglich Esterification58%ModerateByproduct removal
Transesterification54%HighAcid sensitivity
Phosphorylacetate Route41%LowMulti-step synthesis
Photoredox Catalysis63%EmergingCatalyst cost

Functional Group Tolerance

  • Coupling Agents : Tolerates free amines but requires protection during phosphorylation.

  • Photoredox : Compatible with Boc-protected amines; sensitive to oxygen .

Q & A

Q. What are the recommended synthetic pathways for 2,2,2-Trifluoroethyl 3-aminobut-2-enoate?

Synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
  • Step 2 : Fluorination or trifluoroethyl group introduction via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium .
  • Step 3 : Deprotection and purification using column chromatography or recrystallization.
    Key parameters include temperature control (0–6°C for intermediates) and inert atmospheres to avoid degradation .

Q. How should researchers characterize this compound to confirm purity and structure?

Analytical methods include:

  • NMR Spectroscopy : For verifying trifluoroethyl group signals (δ ~4.3–4.7 ppm for -CF₃CH₂-) and enoate backbone .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z 228.1) and fragmentation patterns .
  • HPLC : For purity assessment (>95% recommended for biological studies) .

Q. What stability considerations are critical during storage and handling?

  • Storage : Keep at -20°C in airtight containers to prevent hydrolysis of the enoate ester .
  • Light Sensitivity : Protect from UV exposure, as trifluoroethyl groups may degrade under prolonged light .
  • Solubility : Use fluorinated solvents (e.g., 1,1,2,2-Tetrafluoroethyl ether) to enhance stability in solution .

Advanced Research Questions

Q. How does the trifluoroethyl group influence biological activity in pharmacokinetic studies?

The -CF₃ group alters:

  • Lipophilicity : Increases membrane permeability, as seen in analogs like N-(2,2,2-trifluoroethyl)urea .
  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Receptor Binding : Enhances affinity for hydrophobic binding pockets, as observed in enzyme inhibition assays .

Q. What experimental strategies resolve solubility challenges in aqueous systems?

  • Co-solvent Systems : Combine DMSO (10–20%) with fluorinated ethers to maintain solubility without denaturing biomolecules .
  • pH Adjustment : Use buffered solutions (pH 6.5–7.5) to stabilize the enoate moiety .
  • Micellar Encapsulation : Employ surfactants like Tween-80 for in vitro assays requiring aqueous media .

Q. How do structural analogs compare in reactivity and applications?

Compound Key Differences Applications
Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetatePhenyl substitution; lacks trifluoroethylEnzyme inhibition studies
N-(2,2,2-Trifluoroethyl)ureaUrea backbone instead of enoateStabilizer in peptide synthesis
[4-(2,2,2-Trifluoroethyl)-thiazol-2-yl]methanamineThiazole ring; enhanced lipophilicityDrug discovery for CNS targets

Q. What are the safety protocols for handling this compound in biological assays?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Segregate fluorinated waste and use licensed contractors for incineration .
  • Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Methodological Notes

  • Contradictions in Data : Some studies report conflicting solubility values for trifluoroethyl derivatives. Validate via parallel experiments using fluorinated solvents vs. aqueous systems .
  • Advanced Analytical Tools : Consider X-ray crystallography for resolving steric effects of the trifluoroethyl group on molecular conformation .

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